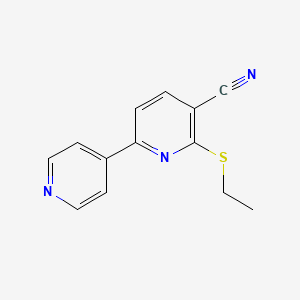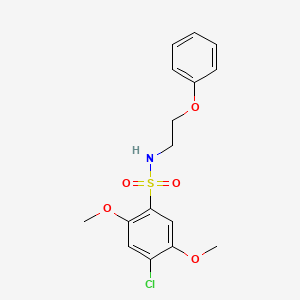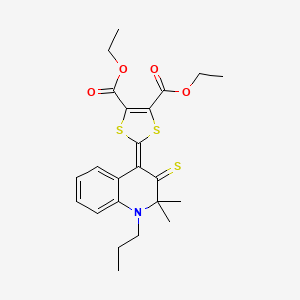![molecular formula C23H28N4O5S2 B11488515 N-cyclopropyl-3-[({4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)amino]benzenesulfonamide](/img/structure/B11488515.png)
N-cyclopropyl-3-[({4-[2,3-dimethyl-5-oxo-4-(propan-2-yl)-2,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)amino]benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-シクロプロピル-3-[({4-[2,3-ジメチル-5-オキソ-4-(プロパン-2-イル)-2,5-ジヒドロ-1H-ピラゾール-1-イル]フェニル}スルホニル)アミノ]ベンゼンスルホンアミドは、複雑な有機化合物で、名前も長いですね!分解してみましょう:
N-シクロプロピル: 窒素原子に結合したシクロプロピル基を表しています。
3-[({4-[2,3-ジメチル-5-オキソ-4-(プロパン-2-イル)-2,5-ジヒドロ-1H-ピラゾール-1-イル]フェニル}スルホニル)アミノ]ベンゼンスルホンアミド: この部分は、ピラゾール環、スルホニル基、アミンを含むコア構造を表しています。
2. 製法
この化合物の合成経路は、複雑なステップを含みます。一般的な方法の1つは、鈴木・宮浦カップリング で、これは炭素-炭素結合を形成します。この反応では、有機ホウ素化合物(通常はアリールホウ酸またはホウ酸エステル)が、パラジウム触媒の存在下でアリールまたはビニルハライドと反応します。 ホウ素試薬はこのプロセスにおいて重要な役割を果たします .
3. 化学反応解析
酸化と還元: N-シクロプロピル-3-[({4-[2,3-ジメチル-5-オキソ-4-(プロパン-2-イル)-2,5-ジヒドロ-1H-ピラゾール-1-イル]フェニル}スルホニル)アミノ]ベンゼンスルホンアミドは、条件に応じて、酸化または還元反応を受ける可能性があります。
置換反応: スルホニル基は、置換反応に関与することができます。
一般的な試薬: ホウ素系試薬(例:アリールホウ酸)、パラジウム触媒、およびその他の有機試薬。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(CYCLOPROPYLSULFAMOYL)PHENYL]-4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the Cyclopropylsulfamoyl Group: This step involves the reaction of cyclopropylamine with a sulfonyl chloride derivative under basic conditions to form the cyclopropylsulfamoyl group.
Synthesis of the Dimethyl-Oxo-Pyrazolyl Group: This involves the condensation of a diketone with hydrazine derivatives, followed by alkylation to introduce the dimethyl and isopropyl groups.
Coupling Reactions: The final step involves coupling the intermediate compounds through nucleophilic aromatic substitution or other suitable coupling reactions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in production.
化学反応の分析
Types of Reactions
N-[3-(CYCLOPROPYLSULFAMOYL)PHENYL]-4-[2,3-DIMETHYL-5-OXO-4-(PROPAN-2-YL)-2,5-DIHYDRO-1H-PYRAZOL-1-YL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
この化合物は、様々な分野で応用されています:
化学: 汎用性の高いビルディングブロックとして、より複雑な分子の合成に貢献しています。
産業: 医薬品や材料科学におけるその用途は有望です。
作用機序
正確なメカニズムは、現在も研究中の分野です。特定の分子標的に作用して細胞経路に影響を与える可能性があります。その正確な作用機序を解明するためには、さらなる研究が必要です。
類似化合物との比較
. これらの比較は、その独自性を強調しています。
特性
分子式 |
C23H28N4O5S2 |
|---|---|
分子量 |
504.6 g/mol |
IUPAC名 |
N-cyclopropyl-3-[[4-(2,3-dimethyl-5-oxo-4-propan-2-ylpyrazol-1-yl)phenyl]sulfonylamino]benzenesulfonamide |
InChI |
InChI=1S/C23H28N4O5S2/c1-15(2)22-16(3)26(4)27(23(22)28)19-10-12-20(13-11-19)33(29,30)25-18-6-5-7-21(14-18)34(31,32)24-17-8-9-17/h5-7,10-15,17,24-25H,8-9H2,1-4H3 |
InChIキー |
STIFJWFWZJKKOH-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)S(=O)(=O)NC3=CC(=CC=C3)S(=O)(=O)NC4CC4)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-chlorophenyl)sulfonyl]-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11488437.png)
![ethyl (4-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11488443.png)

![N-{3-cyano-4-methyl-5-[2-(methylsulfanyl)ethyl]-1H-pyrrol-2-yl}-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B11488452.png)
![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11488458.png)


![2-fluoro-N-[1-(furan-2-ylmethyl)-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B11488477.png)
![N-[3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl]-4-fluoro-N-methylbenzenesulfonamide](/img/structure/B11488498.png)
![(4Z)-4-[2-(2,4-dimethoxyphenyl)hydrazinylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11488500.png)
![1-({5-[(2-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine](/img/structure/B11488505.png)

![Methyl 2-(4-{[(4-chlorophenyl)carbamoyl]amino}-3-methoxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate](/img/structure/B11488512.png)
